Product packaging for Trisoxylatoarsine(Cat. No.:CAS No. 15502-74-6)

Trisoxylatoarsine

Cat. No.: B098632
CAS No.: 15502-74-6
M. Wt: 122.920 g/mol
InChI Key: OWTFKEBRIAXSMO-UHFFFAOYSA-N
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Description

Trisoxylatoarsine, systematically known as arsenite (AsO₃³⁻), is a trivalent inorganic arsenic oxoanion central to environmental microbiology and toxicology research . This compound is a key subject in studies of bacterial resistance mechanisms, where it is reduced from arsenate and subsequently extruded from cells by specific efflux pumps, a process facilitated by arsenate reductases like ArsC and the ArsB transporter protein . Its role extends to the study of chemical carcinogenesis, as it is implicated in cellular pathway disruptions, including the PI3K signaling network . Researchers utilize this compound to investigate environmental bioremediation and the molecular basis of heavy metal toxicity. As an arsenic compound, it is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsO3-3 B098632 Trisoxylatoarsine CAS No. 15502-74-6

Properties

CAS No.

15502-74-6

Molecular Formula

AsO3-3

Molecular Weight

122.920 g/mol

IUPAC Name

arsorite

InChI

InChI=1S/AsO3/c2-1(3)4/q-3

InChI Key

OWTFKEBRIAXSMO-UHFFFAOYSA-N

SMILES

[O-][As]([O-])[O-]

Canonical SMILES

[O-][As]([O-])[O-]

boiling_point

465 °C

Other CAS No.

15502-74-6

physical_description

Solid

Synonyms

arsenite

Origin of Product

United States

Advanced Synthetic Methodologies for Trisoxylatoarsine and Its Analogues

Established Synthetic Routes for Arsenic-Oxalate Complexes and their Precursors

The synthesis of arsenic-containing compounds is a field with a long history, dating back to the 18th century. wikipedia.org Established methods for creating arsenic-carbon bonds, which are fundamental to many organoarsenic compounds, often rely on precursors like arsenic trichloride (B1173362) (AsCl₃) and its derivatives. wikipedia.orgusa-journals.com These precursors are typically reacted with alkylating agents such as organolithium or Grignard reagents to form compounds like trimethylarsine (B50810) ((CH₃)₃As) or triphenylarsine (B46628). wikipedia.orgusa-journals.com

For arsenic(V) compounds, a common starting point is cacodylic acid ((CH₃)₂AsO₂H), which can be produced by the methylation of arsenic(III) oxide. wikipedia.orgusa-journals.com Another classic method is the Béchamp reaction, where aromatic amines like aniline (B41778) react with arsenic acid to form phenylarsonic acids. wikipedia.orgusa-journals.com

The formation of arsenic complexes with oxygen-donating ligands like oxalate (B1200264) involves reacting an appropriate arsenic precursor with oxalic acid or an oxalate salt. While discrete "trisoxalatoarsine" complexes are not commonly described, arsenic is known to form soluble complexes with oxalate, which can influence its mobility in the environment. researchgate.net The synthesis of such complexes can be inferred from general coordination chemistry principles, where a salt of the central atom (in this case, an arsenic compound) is reacted with the ligand in a suitable solvent.

Table 1: Common Precursors in Organoarsenic Synthesis This table is interactive. Click on the headers to sort.

Precursor Compound Formula Typical Reactions Resulting Compound Class Reference
Arsenic Trichloride AsCl₃ Alkylation with Grignard/Organolithium reagents Organoarsenic(III) compounds wikipedia.orgusa-journals.com
Cacodylic Acid (CH₃)₂AsO₂H Reduction Dimethylarsine derivatives wikipedia.org
Arsenic Acid H₃AsO₄ Reaction with anilines (Béchamp reaction) Arsonic acids wikipedia.orgusa-journals.com

Exploration of Novel Synthetic Approaches for Arsenic-Containing Compounds

Recent research in organoarsenic chemistry has focused on developing safer and more efficient synthetic methods to overcome the toxicity and volatility of traditional precursors. researchgate.net

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ijfmr.comijsart.compaperpublications.org In the context of organoarsenic synthesis, this involves moving away from volatile and highly toxic starting materials. researchgate.net A significant advancement is the development of "nonvolatile intermediate transformation" (NIT) methods, which utilize stable, non-volatile inorganic arsenic precursors to synthesize functional organoarsenic compounds. researchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents, with water being a prime candidate. ijfmr.comorganic-chemistry.org Performing reactions in water can reduce pollution from organic solvents and simplify reaction control due to water's high heat capacity. ijfmr.com While the synthesis of arsenic-oxalate complexes specifically in water is not detailed, the principles of aqueous synthesis are broadly applicable in coordination chemistry. organic-chemistry.org

Table 2: Principles of Green Chemistry in Synthesis This table is interactive. Click on the headers to sort.

Principle Application in Organoarsenic Synthesis Potential Benefit Reference
Waste Prevention Designing syntheses to minimize byproducts. Reduced environmental impact and disposal costs. organic-chemistry.org
Atom Economy Maximizing the incorporation of all materials into the final product. Increased efficiency and less waste. ijfmr.com
Less Hazardous Synthesis Using non-volatile precursors and avoiding toxic reagents. Improved laboratory and environmental safety. researchgate.net
Safer Solvents Replacing volatile organic solvents with alternatives like water. Reduced pollution and health risks. ijfmr.compaperpublications.org

Catalysis plays a crucial role in modern chemical synthesis by increasing reaction rates and enabling new reaction pathways. organic-chemistry.org In organoarsenic chemistry, transition metal catalysts, particularly palladium, are used in cross-coupling reactions to form arsenic-carbon bonds. usa-journals.comresearchgate.net For instance, triphenylarsine is used as a ligand to accelerate the reaction rate of Stille coupling. usa-journals.comresearchgate.net

Catalytic oxidation of arsenic(III) to the less toxic arsenic(V) is a critical process in water remediation and demonstrates the application of catalysis in arsenic chemistry. researchgate.netrepec.orgzbw.eu Catalysts such as manganese dioxide have shown high activity for this process, offering an alternative to aggressive chemical oxidants. researchgate.netrepec.org These principles could be adapted to synthesize specific arsenic(V)-oxalate complexes from arsenic(III) precursors through catalytic oxidation in the presence of oxalate.

Mechanistic Investigations of Formation Reactions

Understanding the mechanism of a chemical reaction is key to optimizing it. This involves identifying intermediate steps and studying the rate at which the reaction proceeds.

In many organoarsenic syntheses, the reaction proceeds through highly reactive intermediates. For example, the reaction of aminoarsines with aluminum hydrides involves the cleavage of the As-N bond to generate transient species with As-H bonds. researchgate.net When synthesizing arsenic compounds via reduction, such as the synthesis of the antibiotic arsinothricin, a trivalent arsenic intermediate is formed which is then methylated. fiu.edu Quantum-mechanical calculations are a powerful tool for studying these transient species, helping to understand the energetics of bond formation, such as the chelation of As(III) by thiol and carboxylic groups. mdpi.com For a hypothetical trisoxalatoarsine synthesis, one could postulate the stepwise coordination of the three oxalate ligands, with mono- and bis-oxalatoarsenic species as reaction intermediates.

Kinetic studies measure the rate of a reaction and how it is influenced by factors like concentration, temperature, and catalysts. Such studies are essential for understanding reaction mechanisms and optimizing industrial processes. For example, the oxidation of arsenite to arsenate by chlorine or permanganate (B83412) is known to be rapid, occurring within one minute in a pH range of 6.3 to 8.3. epa.gov Kinetic analysis of the catalytic oxidation of arsenic(III) helps in designing efficient water purification systems. repec.org A kinetic study of arsenic-oxalate complex formation would involve monitoring the concentration of reactants and products over time, potentially using spectroscopic methods, to determine the rate law and activation energy for the reaction.

Derivatization Strategies and Synthesis of Related Arsenite Complexes

The synthesis of tris(oxalato)arsenate(III) would likely serve as a foundational step for the creation of a variety of other arsenite complexes through derivatization. These strategies would involve the partial or complete substitution of the oxalate ligands with other monodentate or polydentate ligands, leading to a diverse range of mixed-ligand arsenite complexes with potentially unique chemical and physical properties.

Ligand Substitution Reactions:

A primary derivatization strategy would involve ligand substitution reactions. The oxalate ligands in a putative tris(oxalato)arsenate(III) complex could be replaced by other ligands. The ease of substitution would depend on the relative binding affinities of the incoming and outgoing ligands, as well as the reaction conditions.

For instance, the reaction with monodentate ligands (L), such as ammonia (B1221849), pyridine, or halides, could lead to the formation of a series of mixed-ligand complexes, as depicted in the following generalized reaction scheme:

[As(C₂O₄)₃]³⁻ + nL → [As(C₂O₄)₃₋ₙ(L)₂ₙ]⁽³⁻ⁿ⁾⁻ + n(C₂O₄)²⁻

Controlling the stoichiometry of the incoming ligand and the reaction conditions (e.g., temperature, solvent) would be crucial for isolating specific products.

Synthesis of Mixed-Ligand Arsenite-Carboxylate Complexes:

Building upon the synthesis of the tris(oxalato)arsenate(III) complex, a variety of mixed-ligand arsenite-carboxylate complexes could be prepared. This would involve the reaction of an arsenic(III) source with a mixture of oxalic acid and another carboxylic acid. The relative concentrations of the two carboxylic acids would influence the composition of the final product.

Alternatively, a pre-synthesized tris(oxalato)arsenate(III) complex could be reacted with another carboxylate to induce ligand exchange. This approach would allow for more controlled synthesis of specific mixed-ligand species.

Table of Potential Mixed-Ligand Arsenite Complexes:

Precursor ComplexReactant LigandPotential Product(s)Synthesis Strategy
[As(C₂O₄)₃]³⁻Ammonia (NH₃)[As(C₂O₄)₂(NH₃)₂]⁻, [As(C₂O₄)(NH₃)₄]⁺Ligand Substitution
[As(C₂O₄)₃]³⁻Pyridine (py)[As(C₂O₄)₂(py)₂]⁻, [As(C₂O₄)(py)₄]⁺Ligand Substitution
[As(C₂O₄)₃]³⁻Chloride (Cl⁻)[As(C₂O₄)₂Cl₂]³⁻, [As(C₂O₄)Cl₄]³⁻Ligand Substitution
As₂O₃Oxalic Acid + Glycolic Acid[As(C₂O₄)₂(C₂H₂O₃)]³⁻, [As(C₂O₄)(C₂H₂O₃)₂]³⁻One-Pot Synthesis
As(OH)₃Oxalic Acid + Lactic Acid[As(C₂O₄)₂(C₃H₄O₃)]³⁻, [As(C₂O₄)(C₃H₄O₃)₂]³⁻One-Pot Synthesis

Research Findings on Analogous Systems:

Extensive research on tris(oxalato)metallate(III) complexes of transition metals provides valuable insights into the potential reactivity and derivatization of the arsenic analogue. For example, the synthesis of mixed-ligand complexes of Co(III) and Cr(III) involving oxalate and other ligands like ammonia and ethylenediamine (B42938) is well-documented. These studies have shown that the oxalate ligands can be sequentially substituted, leading to a range of complexes with varying coordination environments and properties.

Furthermore, studies on the interaction of arsenic(III) with various functional groups, including carboxylates, have shown that As(III) can form stable complexes. Quantum-mechanical studies suggest that the binding of As(III) to carboxylate groups is a significant factor in the stabilization of these complexes.

While direct experimental data on the derivatization of tris(oxalato)arsenate(III) is scarce, the principles established from analogous systems provide a strong foundation for future research in this area. The exploration of these derivatization strategies could lead to the discovery of novel arsenite complexes with interesting structural and reactive properties.

Chemical Reactivity and Reaction Dynamics of Trisoxylatoarsine

Exploration of Ligand Exchange Reactions Involving Tris(oxalato)arsenate

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org The rate and mechanism of these reactions are influenced by factors such as the nature of the central metal ion, the incoming and outgoing ligands, and the reaction conditions. For a hypothetical tris(oxalato)arsenate complex, [As(C₂O₄)₃]³⁻, the oxalate (B1200264) ligands could potentially be replaced by other ligands.

In known tris(oxalato)metallate(III) complexes, such as potassium tris(oxalato)ferrate(III), ligand exchange reactions have been studied. chegg.comscribd.com For instance, the addition of a strong acid like HCl can lead to the replacement of oxalate ligands with chloride ions. chegg.com A similar reaction could be proposed for the arsenic analogue:

[As(C₂O₄)₃]³⁻ + 6 H⁺ + 6 Cl⁻ ⇌ [AsCl₆]³⁻ + 3 H₂C₂O₄

The stability of the oxalate complex, known as the chelate effect, would likely make this equilibrium lie to the left unless a high concentration of the incoming ligand is used. youtube.com The central arsenic(III) atom's electronic structure and size would dictate the kinetics of such a substitution, which could proceed through either a dissociative or associative mechanism. libretexts.org Given arsenic's position in the p-block, its ligand exchange kinetics might differ significantly from d-block transition metals. mdpi.com The role of glutathione (B108866) and other cellular thiols in ligand exchange reactions with arsenic species is also a critical area of study, particularly in biological contexts. nih.gov

Interactive Data Table: Plausible Ligand Exchange Reactions

Reactant ComplexIncoming Ligand (L')Plausible ProductConditions
[As(C₂O₄)₃]³⁻Cl⁻[AsCl₄]⁻ or [AsCl₆]³⁻High [Cl⁻], acidic
[As(C₂O₄)₃]³⁻SCN⁻[As(SCN)ₓ(C₂O₄)ᵧ]ⁿ⁻Aqueous solution
[As(C₂O₄)₃]³⁻F⁻[AsF₆]³⁻High [F⁻]
[As(C₂O₄)₃]³⁻H₂O[As(C₂O₄)₂(H₂O)₂]⁻Acidic solution

Oxidation-Reduction Chemistry of Tris(oxalato)arsenate Systems

Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of the chemical species. youtube.comyoutube.com Arsenic commonly exists in the +3 and +5 oxidation states, and the interplay between these states is a key feature of its chemistry. mdpi.com

The redox potential of the As(V)/As(III) couple would be significantly influenced by coordination with oxalate ligands. Ligands can stabilize certain oxidation states over others. The oxalate ligand, being a good σ-donor, might be expected to stabilize the higher +5 oxidation state. The formal potential for the [As(C₂O₄)₃]⁻/[As(C₂O₄)₃]³⁻ couple would need to be determined experimentally, but it would be a critical parameter for predicting its reactivity.

For comparison, the tris(oxalato)cobaltate(III) complex, [Co(C₂O₄)₃]³⁻, has a Co(III)/Co(II) redox potential of +0.57 V. rsc.org The electron transfer mechanism for redox reactions involving such complexes can be either inner-sphere, where a bridging ligand facilitates electron transfer, or outer-sphere, involving a direct electron jump between the oxidant and reductant.

A tris(oxalato)arsenate(III) complex, [As(C₂O₄)₃]³⁻, would be expected to react with strong oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) in an acidic solution is a powerful oxidant used in redox titrations and could oxidize the arsenic(III) center to arsenic(V). youtube.comkhanacademy.org During this process, the oxalate ligands themselves could also be oxidized to carbon dioxide.

2 [As(C₂O₄)₃]³⁻ + MnO₄⁻ + 8 H⁺ → 2 As⁵⁺ + Mn²⁺ + 6 CO₂ + 4 H₂O (Simplified, actual product would be [As(C₂O₄)₃]⁻ or other As(V) species)

Conversely, a hypothetical tris(oxalato)arsenate(V) complex, [As(C₂O₄)₃]⁻, could be reduced by suitable reducing agents. The decomposition of similar complexes, like tris(oxalato)manganate(III), can be induced by light or heat, involving an internal redox reaction where the metal is reduced and the oxalate is oxidized. researchgate.net A similar photochemical decomposition pathway might be possible for an arsenic(V) oxalate complex.

Coordination Chemistry of Tris(oxalato)arsenate: Formation of Metal Complexes

The tris(oxalato)arsenate anion itself could act as a large, multidentate ligand to coordinate with other metal ions. The exterior oxygen atoms of the oxalate ligands possess lone pairs of electrons that could form coordinate bonds with metal cations.

Transition metals are well-known for forming a vast array of coordination complexes with diverse geometries and electronic properties. nih.govwikipedia.org One could envision the synthesis of complexes where the [As(C₂O₄)₃]³⁻ anion acts as a building block, bridging multiple transition metal centers to form coordination polymers or discrete polynuclear clusters.

For example, reacting an aqueous solution of K₃[As(C₂O₄)₃] with a salt of a transition metal like copper(II) or cobalt(II) could lead to the precipitation of a complex salt or a coordination network.

3 M²⁺(aq) + 2 [As(C₂O₄)₃]³⁻(aq) → M₃[As(C₂O₄)₃]₂(s)

The characterization of such novel materials would involve techniques like single-crystal X-ray diffraction to determine the structure, along with spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to probe the electronic properties of the transition metal centers. rsc.orgnih.gov The stereochemistry of these complexes, such as the potential for cis-trans or optical isomerism, would also be of interest. libretexts.orgsavemyexams.com

Main-group metals, particularly alkali metals (like Li⁺, Na⁺, K⁺) and alkaline earth metals (like Mg²⁺, Ca²⁺), would primarily form ionic bonds with the [As(C₂O₄)₃]³⁻ anion, resulting in crystalline salts. The properties of these salts, such as solubility and thermal stability, would depend on the lattice energy, which is influenced by the size and charge of the main group cation. Recent advances have shown the rich potential of main-group metal complexes in various chemical transformations. nih.govnih.gov Interactions with heavier main group elements like lead(II) or bismuth(III) could introduce a degree of covalent character into the bonding, potentially leading to more complex structural arrangements.

Based on a comprehensive search for the chemical compound “Trisoxylatoarsine,” or its chemically analogous name tris(oxalato)arsenate(III), there is insufficient scientific literature available to generate the detailed article as requested in the provided outline.

The specific research areas outlined—including reaction kinetic and thermodynamic studies, computational modeling of reaction pathways, optimization strategies, and solid-state reactivity—appear to be largely unexplored for this particular arsenic complex. While studies exist for analogous tris(oxalato) complexes of other metals such as iron, cobalt, and manganese, this information cannot be substituted to describe the distinct chemical behavior of an arsenic-based compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the user's request for detailed research findings and data tables specific to this compound.

Spectroscopic and Advanced Analytical Characterization of Trisoxylatoarsine

Vibrational Spectroscopy of Trisoxylatoarsine Systems

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular vibrations within a chemical structure. For a tris(oxalato)arsenate(III) complex, these techniques are crucial for confirming the coordination of the oxalate (B1200264) ligands to the arsenic center and for characterizing the As-O bonds.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. In the context of an arsenic-oxalate complex, the FTIR spectrum is dominated by the characteristic vibrations of the oxalate ligand and the arsenic-oxygen bonds.

The free oxalate ion (C₂O₄²⁻) has a planar structure with D₂h symmetry, which results in complementary IR and Raman spectra. walisongo.ac.id Upon coordination to a metal center like arsenic, its symmetry is lowered, leading to changes in the observed vibrational bands. The most significant changes are observed in the carboxylate stretching regions. researchgate.netresearchgate.net Studies on various metal-oxalate complexes show prominent bands for the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. researchgate.net For arsenate adsorbed on iron oxides, As-O stretching vibrations are readily identified. diva-portal.org For instance, arsenate species adsorbed on iron oxide show prominent bands around 875 cm⁻¹ and 840 cm⁻¹. diva-portal.org In arsenate minerals, the symmetric stretching of (AsO₄)³⁻ is a strong feature, while the antisymmetric stretching modes are also clearly visible in the infrared spectrum. nih.gov Combining this information allows for the assignment of expected vibrational modes for a tris(oxalato)arsenate complex.

Table 1: Expected FTIR Vibrational Bands for a Tris(oxalato)arsenate(III) Complex

Vibrational Mode Wavenumber (cm⁻¹) Description
ν_as(C=O) ~1630 - 1640 Asymmetric stretching of the carbonyl groups in the coordinated oxalate ligand. researchgate.net
ν_s(C-O) + ν(C-C) ~1305 - 1325 Symmetric C-O stretching coupled with C-C stretching. This band is often prominent. researchgate.net
ν(As-O) ~750 - 900 Stretching vibrations of the arsenic-oxygen bonds, indicating coordination. nih.govresearchgate.net

These bands confirm the presence of the oxalate ligand and its coordination to the arsenic center. The specific positions of the As-O bands can provide insight into the strength and nature of the arsenic-oxygen bond.

Raman Spectroscopy of this compound Solutions and Solids

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. For molecules with a center of symmetry, Raman and IR activities are mutually exclusive. walisongo.ac.id While the free oxalate ion shows this complementarity, its coordination to arsenic breaks the symmetry, making some modes active in both techniques.

Raman spectroscopy is particularly effective for studying arsenic speciation in aqueous solutions. nih.govusra.edu The symmetric stretching vibration of the AsO₄³⁻ group is typically very strong in the Raman spectrum, appearing in the 750-950 cm⁻¹ range. researchgate.net Studies on arsenate solutions show that As-O symmetric stretching vibrations are sensitive to protonation. princeton.edu For oxalate complexes, the C-O stretching modes are also prominent in Raman spectra, with a strong band observed around 1499 cm⁻¹ in potassium oxalate solutions, attributed to the C-O stretch. researchgate.net The Raman spectra of solid tris(oxalato) complexes of other metals, such as aluminum and gallium, have been studied to understand the metal-oxygen bonds. acs.org

Table 2: Expected Raman Vibrational Bands for a Tris(oxalato)arsenate(III) Complex

Vibrational Mode Wavenumber (cm⁻¹) Description
ν(C-O) ~1450 - 1500 Strong C-O stretching vibrations from the oxalate ligand. researchgate.net
ν_s(C-C) ~850 - 900 Symmetric stretching of the carbon-carbon bond within the oxalate ligand.
ν_s(As-O) ~800 - 850 Symmetric stretching of the arsenic-oxygen bonds, often a very intense peak. researchgate.net
As-O Bending Modes ~300 - 500 Bending vibrations involving the As-O bonds. researchgate.net

Electronic Spectroscopy Techniques for this compound

Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between electronic energy levels, typically in the Ultraviolet-Visible (UV-Vis) range.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

UV-Vis spectroscopy of a tris(oxalato)arsenate complex is expected to show absorptions due to both the oxalate ligand and potential charge transfer transitions. The oxalate ligand itself has strong absorptions in the deep UV region. Arsenic(III) in aqueous solution can form complexes that absorb in the UV range. scholarsresearchlibrary.com For instance, a complex of As(III) with vanillin-2-aminonicotinic acid shows an absorption band starting from 350 nm. scholarsresearchlibrary.com

In related tris(oxalato) transition metal complexes, such as for Fe(III) and Cr(III), the spectra often feature ligand-to-metal charge transfer (LMCT) bands. researchgate.net For an As(III) complex, which has a filled d-shell (as part of the [Ar]3d¹⁰4s² configuration), d-d transitions are not possible. The spectrum would therefore be dominated by intra-ligand (π → π* transitions within the oxalate) and potentially ligand-to-metal charge transfer bands. UV-Vis spectra of tristhiolato-arsenic(III) complexes show intense ligand-to-metal charge transfer bands. nih.gov

Table 3: Expected UV-Vis Absorption Features for Tris(oxalato)arsenate(III)

Transition Type Approximate Wavelength (nm) Description
Intra-ligand (π → π*) < 250 Electronic transitions within the oxalate ligands.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State of Arsenic in this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition and the chemical and electronic state of the elements within a material. XPS is highly effective for determining the oxidation state of arsenic. sci-hub.se

The binding energy of the As 3d core level electron is characteristic of its oxidation state. For arsenic compounds with oxygen ligands, As(V) consistently appears at a higher binding energy than As(III). researchgate.net Published data indicates that the As 3d binding energy for As(III) oxides is around 44.1-44.2 eV, while for As(V) oxides and arsenates, it is typically in the range of 45.0 to 46.8 eV. researchgate.netthermofisher.comacs.org Therefore, XPS analysis of a tris(oxalato)arsenate sample would definitively establish the oxidation state of the central arsenic atom.

Table 4: Expected XPS Binding Energies for Tris(oxalato)arsenate Complexes

Element Core Level Oxidation State Expected Binding Energy (eV)
Arsenic As 3d As(III) ~44.2
Arsenic As 3d As(V) ~45.0 - 46.0
Oxygen O 1s C-O-As / C=O ~531 - 533

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on the specific chemical environment and instrument calibration. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures in solution. For a diamagnetic complex like tris(oxalato)arsenate(III), both arsenic and carbon nuclei are potential NMR probes.

The only NMR-active arsenic nucleus is ⁷⁵As. huji.ac.il It is a quadrupolar nucleus (spin I = 3/2) with 100% natural abundance. huji.ac.il However, its large quadrupole moment often leads to very broad resonance signals, particularly in environments of low symmetry. huji.ac.ilnih.gov This can make direct observation on a high-resolution spectrometer challenging unless the molecule is small and highly symmetric. huji.ac.il While ⁷⁵As NMR has been used to study small arsenic ions and highly symmetric species like AsF₆⁻, obtaining a sharp, informative signal for a less symmetric complex like tris(oxalato)arsenate would be difficult. huji.ac.il

¹³C NMR spectroscopy is a more practical tool for studying the structure of tris(oxalato)arsine derivatives. The oxalate carbon provides a clear signal whose chemical shift is sensitive to its chemical environment. acs.org In studies of metal-oxalate complexes with transferrins, the chemical shift of the ¹³C-labeled oxalate anion was used to confirm its binding to the metal center. nih.govcore.ac.uk A significant shift is expected for the oxalate carbon upon coordination to the arsenic center compared to the free oxalate ion. Furthermore, if the three oxalate ligands are not equivalent in the solution structure, multiple ¹³C signals may be observed. This makes ¹³C NMR an excellent tool for studying the solution-state geometry and dynamics of such complexes. osti.govmdpi.com

Table 5: Expected Application of NMR Spectroscopy for Tris(oxalato)arsenate(III)

Nucleus Expected Observations Information Gained
⁷⁵As A very broad signal, potentially too broad to observe with standard high-resolution instruments. nih.gov Direct evidence of the arsenic electronic environment, though practical application is limited by line broadening. huji.ac.il

Advanced NMR Techniques for this compound Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For arsenic-containing compounds, 75As NMR can provide direct information about the arsenic centers, although its application can be challenging.

75As is the only naturally occurring isotope of arsenic and is NMR active with a nuclear spin of I = 3/2. huji.ac.il However, its large quadrupole moment often leads to broad spectral lines, which can make it difficult to obtain high-resolution spectra for asymmetric molecules. huji.ac.il In a symmetric environment, such as the hypothetical [As(C2O4)3]3- anion, a relatively sharp signal might be expected. The chemical shift of the 75As nucleus is sensitive to the coordination environment and the oxidation state of the arsenic atom. For arsenate (As(V)) species, chemical shifts can vary significantly depending on the surrounding atoms. For instance, in strongly alkaline solutions, arsenate(V) (AsO43-) exhibits a signal around 370 ppm, while tetrathioarsenate(V) (AsS43-) is found at approximately 427 ppm. mdpi.com It is anticipated that the 75As chemical shift for a this compound complex would fall within a characteristic range for oxygen-coordinated arsenic.

In addition to 75As NMR, 13C NMR spectroscopy is invaluable for characterizing the oxalate ligands. The oxalate carbon atoms in a complex like this compound would be expected to show a chemical shift that is indicative of their coordination to the arsenic center. For comparison, in tris(oxalato)aluminate(III) complexes, the oxalate carbons have been identified by 13C NMR. psu.ac.th

Advanced NMR techniques, such as solid-state NMR and variable-temperature NMR, could provide further insights. Solid-state NMR is particularly useful for characterizing the structure of crystalline or amorphous materials, and high-field solid-state 75As NMR has been used to study arsenic oxysalts. nih.gov Such techniques could help to resolve different arsenic environments in the solid state.

Table 1: Representative 75As NMR Chemical Shifts for Various Arsenic Compounds

Compound/SpeciesOxidation StateChemical Shift (ppm)Reference
Arsenate(V) (AsO43-)+5~370 mdpi.com
Tetrathioarsenate(V) (AsS43-)+5~427 mdpi.com
Sodium Arsenate (Na3AsO4)+5Broad signal in alkaline solution huji.ac.il

This table presents expected or reported chemical shift ranges and is for illustrative purposes.

Mass Spectrometry Approaches for this compound Identification and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For arsenic-containing species, coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with a sensitive detector such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is a common and powerful approach. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For a this compound complex, HRMS would be able to confirm the presence of arsenic and the number of oxalate ligands. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing charged complexes in solution, such as the [As(C2O4)3]3- anion. researchgate.net

In a hypothetical analysis of a this compound salt, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the [As(C2O4)3]3- anion. The high resolution of the measurement would allow for the differentiation of this species from other ions with a similar nominal mass. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments could provide structural information, such as the sequential loss of oxalate ligands.

The purity of a this compound sample can be assessed by looking for the presence of ions corresponding to impurities, such as partially substituted species or degradation products. HPLC coupled with ICP-MS (HPLC-ICP-MS) is particularly effective for separating and quantifying different arsenic species in a sample. mdpi.com

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for the Trisoxylatoarsinate(III) Anion

IonCalculated m/zObserved m/zMass Accuracy (ppm)
[As(C2O4)3]3-112.9604HypotheticalHypothetical

This table is for illustrative purposes and shows the expected data for the trisoxylatoarsinate(III) anion. Actual observed values would depend on experimental conditions.

Computational and Theoretical Insights into Trisoxylatoarsine

Quantum Chemical Calculations for Electronic Structure and Bonding in Trisoxylatoarsine

Specific quantum chemical calculations detailing the electronic structure and bonding of a discrete this compound molecule are not found in the current body of scientific literature. However, quantum chemical methods are frequently employed to investigate the electronic properties of arsenic-containing compounds, which can provide insights into the potential characteristics of such a complex.

Quantum mechanical calculations, particularly at the Density Functional Theory (DFT) level, are used to explore the geometry, bond energies, and electronic distribution of arsenic species. mdpi.com For instance, calculations on arsenous acid (As(OH)₃), the parent acid of the arsenite ion, and its interaction with other molecules have been performed. These studies reveal how the carboxylate group can displace a hydroxyl group to bind directly to the As(III) center. mdpi.com

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Arsenic Compound (Note: This table is illustrative and based on general findings for arsenic compounds, not specifically this compound)

Calculated PropertyValueMethod/Basis SetReference Compound
As-O Bond Length (Å)1.75SCC-DFTBAs(III) on Gibbsite
As-O Bond Length (Å)1.77EXAFS/DFTAs(III) on Gibbsite
Charge on Arsenic AtomDecreases with organic substitutionB3LYP/DFTAs(V) compounds

[Data derived from general findings in computational arsenic chemistry.] cdnsciencepub.comufc.br

Density Functional Theory (DFT) Applications in Predicting this compound Reactivity and Spectroscopy

While no DFT studies have been published specifically on this compound, DFT is a powerful tool for predicting the reactivity and spectroscopic properties of arsenic compounds. DFT calculations are routinely used to model infrared (IR) spectra, Raman spectra, and X-ray absorption near edge structure (XANES) of arsenic-containing systems. cdnsciencepub.comnih.govmdpi.com

For example, DFT calculations have been used to investigate the adsorption mechanisms of arsenate and arsenite on the surfaces of minerals like iron and aluminum (oxyhydr)oxides. ufc.brnih.govmdpi.comacs.org These studies calculate binding energies for different surface complexes (e.g., monodentate, bidentate) and help interpret experimental spectroscopic data by modeling the vibrational frequencies of As-O bonds in different chemical environments. mdpi.comnih.gov The results show that the Fe-As bond length is influenced by protonation state, surface coverage, and hydrogen bonding. acs.org

In a hypothetical this compound complex, DFT could be used to predict its vibrational frequencies, which would be crucial for its experimental identification via IR or Raman spectroscopy. Furthermore, DFT could model its reaction pathways, such as ligand exchange or redox reactions, providing insights into its chemical stability and reactivity. For example, DFT studies on tristhiolato-arsenic(III) complexes have been used to calculate binding affinities and correlate calculated structures with spectroscopic data. nih.gov

Table 2: Representative DFT-Calculated Parameters for Arsenic Surface Complexes (Note: This table is illustrative and based on general findings for arsenic compounds, not specifically this compound)

SystemAdsorption TypeCalculated As-Fe Distance (Å)DFT Functional
Arsenate on GoethiteMonodentate Mononuclear3.45DFT+U
Arsenate on AkaganeiteMonodentate Binuclear3.29DFT+U
Arsenate on FerrihydriteBinuclear Bidentate3.27DFT

[Data derived from DFT studies on arsenic adsorption on iron oxyhydroxides.] nih.govacs.org

Molecular Dynamics Simulations of this compound Interactions in Various Environments

There are no published molecular dynamics (MD) simulations specifically for a this compound complex. However, MD simulations are a valuable tool for studying the behavior of arsenic species in condensed phases, such as aqueous solutions or in contact with biological membranes. acs.orgacs.org

MD simulations have been employed to study the structural and dynamical properties of arsenic-substituted lipid bilayers, where a phosphate (B84403) group is replaced by an arsenate group. nih.govresearchgate.net These simulations provide insights into how the presence of arsenic affects membrane properties like area per lipid and bilayer thickness. nih.govresearchgate.net Other MD studies have investigated the diffusion coefficients of arsenic compounds in water at various pH levels. scispace.com More recent work has used MD simulations to screen various metal oxides and hydroxides for their potential to remove arsenic from water by calculating adsorption capacities. acs.org

For a hypothetical this compound complex, MD simulations could be used to study its solvation in water, its potential to interact with biomolecules, and its transport properties through different media. Such simulations would require the development of an accurate force field for the complex, which could be parameterized using data from quantum chemical calculations.

Table 3: Example of Properties Calculated from MD Simulations of Arsenic-Containing Systems (Note: This table is illustrative and based on general findings for arsenic compounds, not specifically this compound)

SystemPropertySimulated ValueSimulation Details
POAC Lipid BilayerAverage Area per Lipid (Ų)53.25 ± 1.13All-atom MD, 75-150 ns
POPC Lipid BilayerAverage Area per Lipid (Ų)62.82 ± 1.22All-atom MD, 75-150 ns
POAC Lipid BilayerAverage Bilayer Thickness (Å)44.79 ± 0.77All-atom MD, 75-150 ns
POPC Lipid BilayerAverage Bilayer Thickness (Å)39.45 ± 0.65All-atom MD, 75-150 ns

[Data derived from a comparative MD study of arsenated (POAC) and phosphated (POPC) lipid bilayers.] nih.gov

Machine Learning and Artificial Intelligence Approaches in this compound Research

Specific machine learning (ML) or artificial intelligence (AI) models for this compound research have not been developed, as there is no existing body of research on this specific compound. However, ML and AI are increasingly being applied in the broader field of arsenic-related environmental and chemical research. iwaponline.comacs.org

While there are no predictive models for this compound reactions, the application of ML to predict chemical reaction outcomes is a growing field. In the context of arsenic chemistry, ML models are primarily used for environmental applications rather than predicting the outcomes of specific chemical reactions. For instance, various ML algorithms, such as random forest, boosted regression trees, and deep neural networks, have been developed to predict the likelihood of arsenic contamination in groundwater based on a range of physicochemical properties of the water and geological data. iwaponline.comacs.orgresearchgate.netresearchgate.netnih.gov These models can achieve high accuracy in classifying arsenic levels, which is crucial for public health risk assessment. acs.orgnih.gov

A hypothetical application for this compound could involve training an ML model on a dataset of known arsenic-ligand reactions to predict the stability or likely products of reactions involving a tris(oxalato)arsenic core. This would, however, first require the generation of a substantial dataset through either high-throughput experiments or computational chemistry.

There are no chemometric models specifically for the spectral analysis of this compound. However, chemometrics, which involves the use of multivariate statistics to extract useful information from chemical data, is widely applied to the spectral analysis of samples containing arsenic.

Techniques like Partial Least Squares (PLS) regression and Principal Component Analysis (PCA) are often combined with spectroscopic methods such as Near-Infrared (NIR) spectroscopy, Raman spectroscopy, or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify arsenic concentrations in various matrices, including soil, water, and biological tissues. fiu.edumdpi.comresearchgate.netrsc.org For example, NIR diffuse reflectance spectroscopy combined with PLS has been evaluated as a screening tool for the rapid determination of arsenic in food products like paprika. researchgate.net Similarly, chemometric analysis of Raman spectra has been explored for arsenic speciation studies. fiu.edu These methods are advantageous as they can handle complex spectral data with overlapping peaks and can be used for rapid, non-destructive analysis. rsc.orgspectroscopyonline.com

If this compound were to be synthesized, chemometric methods could be developed to analyze its spectra (e.g., UV-Vis, IR) to quantify it in mixtures or to study its interaction with other substances by analyzing the resulting spectral changes.

Applications and Advanced Materials Science Utilizing Trisoxylatoarsine

Role of Tris(oxalato)arsenate(III) in the Synthesis of Novel Inorganic Materials

The thermal decomposition of metal-oxalate complexes is a well-established and efficient method for producing high-purity, homogeneous mixed metal oxides and other inorganic materials, often with useful magnetic, catalytic, or superconducting properties. lew.ro This strategy relies on the oxalate (B1200264) ligands decomposing at elevated temperatures, typically into gaseous carbon dioxide or carbon monoxide, leaving behind the desired metal oxide. This method offers significant advantages, including the use of accessible reagents and the ability to produce fine, nanostructured particles at lower temperatures than conventional ceramic techniques. lew.roingentaconnect.com

While specific studies detailing the thermal decomposition of tris(oxalato)arsenate(III) to form arsenic-based materials like arsenic(III) oxide (As₂O₃) are not prominent in the literature, the chemistry of analogous compounds is well-documented. For instance, antimony oxalate hydroxide (B78521) (SbC₂O₄OH) decomposes to antimony(III) oxide at 563 K (290°C). mdpi.com Similarly, heterometallic oxalate complexes containing tantalum have been used as molecular precursors to generate mixed-metal oxides such as FeTaO₄ and Co₄Ta₂O₉ upon heating to temperatures between 800 and 1200°C. rsc.org

The general decomposition reaction for a simple metal(III) oxalate complex can be represented as: 2 M(C₂O₄)ₓ → M₂O₃ + y CO₂ + z CO

This precursor-based approach allows for precise stoichiometric control and can be adapted to synthesize a variety of arsenic-containing materials, including simple oxides, mixed-metal oxides, and potentially sulfides or other chalcogenides if decomposed under specific atmospheric conditions.

Table 1: Decomposition Products of Selected Metal-Oxalate Precursors

Precursor ComplexDecomposition Temperature (°C)Resulting MaterialSource(s)
[Fe(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O800–1200FeTaO₄ (Mixed-metal oxide) rsc.org
[Co(phen)₃][Ta(OC₂H₅)(C₂O₄)₃]·H₂O1000Co₄Ta₂O₉, CoTa₂O₆ (Mixed-metal oxides) rsc.org
SbC₂O₄OH~290Sb₂O₃ (Antimony(III) oxide) mdpi.com
CdC₂O₄>350CdO (Cadmium oxide) researchgate.net
MTiO(C₂O₄)₂·4H₂O (M = Ba, Sr)Not specifiedMTiO₃ (Perovskite titanates) lew.ro

The oxalate ligand is an excellent building block for creating coordination polymers and metal-organic frameworks (MOFs). Its ability to bridge multiple metal centers allows for the construction of one-, two-, or three-dimensional networks. researchgate.net These materials are of immense interest due to their multifunctional properties, including applications in molecular magnets, chiral materials, and sensors. researchgate.net

The tris(oxalato)metalate(III) anion, in particular, is a versatile component for designing such frameworks. For example, the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a well-known building block for multifunctional magnets and chiral materials. researchgate.net By modifying synthesis procedures, a chiral, three-dimensional anhydrous potassium tris(oxalato)ferrate(III) has been created where the [Fe(C₂O₄)₃]³⁻ anions are interlinked by potassium ions, forming an infinite anionic network. researchgate.net Similarly, a complex of tris(oxalato)aluminate(III), (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, forms a structure where the [Al(C₂O₄)₃]³⁻ anions are linked via hydrogen bonds with organic cations and water molecules, resulting in a material with semiconductor properties. scirp.org

Although specific research on incorporating the [As(C₂O₄)₃]³⁻ unit into such frameworks is scarce, the principles established by its iron and aluminum analogues suggest a strong potential. The arsenic complex could be used to create novel coordination polymers with unique electronic or optical properties, leveraging the specific characteristics of the arsenic center.

Catalytic Applications of Tris(oxalato)arsenate(III) and its Complexes

Transition metal complexes are cornerstones of catalysis. libretexts.org The ability of a central metal to adopt multiple oxidation states and bind various ligands makes these compounds highly effective in mediating chemical transformations. libretexts.org While arsenic is a p-block element, its compounds can also exhibit catalytic activity.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high selectivity and controlled reaction rates due to well-defined active sites. tib-chemicals.commpg.de Metal complexes, including those of p-block elements, are widely used in homogeneous catalysis for reactions like polymerization, oxidation, and C-H bond functionalization. tib-chemicals.comntu.edu.sgrsc.org

There is limited direct evidence for the catalytic use of tris(oxalato)arsenate(III) in the literature. However, related systems provide a conceptual basis for its potential. For instance, iron-oxalate complexes are known to be involved in the photochemical oxidation of other species. unige.ch Furthermore, antimony-doped tin oxide possesses electrocatalytic activity for oxygen reduction reactions. researchgate.net Given that arsenic compounds can participate in redox reactions, it is plausible that soluble tris(oxalato)arsenate(III) derivatives could mediate specific oxidation or reduction processes, particularly under photochemical or electrochemical conditions. The development of tridentate arsenic-containing ligands for use in catalysis is an emerging area of interest, suggesting the potential for future applications. researchgate.net

Heterogeneous catalysts operate in a different phase from the reactants, offering key advantages like robustness and easy separation and recycling. baranlab.orgthe-innovation.org A common strategy is to immobilize a catalytically active species onto a solid support like silica (B1680970), carbon, or a polymer. mpg.demdpi.com

While no studies have specifically reported on immobilized tris(oxalato)arsenate(III) as a catalyst, the methodology is broadly applicable. For example, copper complexes have been anchored to silica and used for cycloaddition reactions in water. mdpi.com Similarly, catalytically active sulfonic acid has been immobilized on textile supports for use in intramolecular hydroetherification. mpg.de

An arsenic-based heterogeneous catalyst could be conceptualized by anchoring the tris(oxalato)arsenate(III) complex or a derivative onto a suitable solid support. Such a material could potentially be used in environmental remediation, for instance, in the oxidation of pollutants. Heterogeneous catalytic processes involving copper aluminate have been shown to be effective for the simultaneous oxidation and sequestration of aqueous arsenite (As(III)). acs.org An immobilized arsenic complex might offer unique reactivity for other substrates.

Table 2: Examples of Heterogeneous Catalysis Strategies

Catalyst SystemSupport MaterialReaction TypeBenefit of HeterogenizationSource(s)
Cu(I) aminothiophenol complexSilica (SiO₂)One-pot click reactionsCatalyst reusable for at least five cycles. mdpi.com
Sulfonic acidTextile polymerIntramolecular hydroetherificationSimple recovery by decanting. mpg.de
Copper(I) iodide (CuI)Mg-Al Layered Double HydroxideCuAAC reactionsHigh activity at room temperature. mdpi.com
Fe(III) ionsPolymer resinDye degradation (Fenton-like)Regeneration and reuse of the complex. researchgate.net

Integration of Tris(oxalato)arsenate(III) in Next-Generation Chemical Technologies

The unique properties of arsenic and its compounds suggest potential roles in future technologies, although these applications are largely prospective for the tris(oxalato)arsenate(III) complex itself. Arsenic is a key component in semiconductor materials like gallium arsenide (GaAs), which is fundamental to modern electronics. The development of molecular precursors for such materials is a critical area of research. A compound like tris(oxalato)arsenate(III) could potentially serve as a water-soluble, less hazardous source of arsenic for the controlled synthesis of arsenic-containing nanoparticles or thin films.

Furthermore, the creation of functional materials with precisely engineered properties is a major goal in materials science. exeter.ac.uk By incorporating the [As(C₂O₄)₃]³⁻ anion into MOFs or coordination polymers, it may be possible to design materials with novel electronic, optical, or adsorptive capabilities. For example, some aluminum-based oxalate complexes have been shown to behave as semiconductor materials, an area where arsenic compounds have a long history. scirp.org The development of such advanced materials could impact fields ranging from electronics and photonics to environmental sensing and remediation.

Biochemical and Mechanistic Research of Trisoxylatoarsine Excluding Clinical/safety

Investigation of Trisoxylatoarsine Interactions with Biomolecules in Research Models

This compound, in its trivalent arsenical form (arsenite), demonstrates a significant reactivity with biological macromolecules, a characteristic that underpins its mechanistic actions. Research has focused on its interactions with proteins and nucleic acids to elucidate the molecular basis of its cellular effects.

Structural Biology Studies of this compound-Protein Adducts and Binding Sites

The primary mechanism of this compound interaction with proteins involves its high affinity for sulfhydryl groups of cysteine residues. acs.orgoup.comnih.gov This interaction can lead to the formation of stable covalent adducts, disrupting the protein's native structure and, consequently, its function. nih.gov Trivalent arsenicals like this compound can form three-coordinate trigonal-pyramidal complexes with three cysteine residues within a protein, a binding mode that can significantly alter enzymatic activity. oup.com

Structural studies have identified specific protein targets and their arsenite binding sites. For instance, in the E. coli repressor protein ArsR, arsenite binding to Cys32, Cys34, and Cys37 induces a conformational change that leads to its dissociation from DNA, thereby activating arsenic resistance genes. nih.gov Another well-studied example is the pyruvate (B1213749) dehydrogenase (PDH) complex, where arsenite inhibits enzyme activity by binding to the dithiol groups of its lipoic acid cofactor. acs.orgmdpi.com

Furthermore, this compound has been shown to interact with zinc finger proteins, which are characterized by zinc-coordinating cysteine and/or histidine residues. Arsenite can displace zinc from these motifs, leading to the disruption of protein function. nih.gov Studies on Poly(ADP-ribose) polymerase-1 (PARP-1), a zinc finger protein crucial for DNA repair, have demonstrated that arsenite binds to the cysteine residues within its zinc finger domains, inhibiting its activity. nih.govmdpi.com The selectivity of arsenite binding appears to be influenced by the number of cysteine residues, with a preference for proteins containing three or more cysteines. nih.gov

Table 1: Examples of this compound-Protein Adducts and Binding Sites This table is interactive. Click on the headers to sort the data.

Protein Target Research Model Binding Site(s) Consequence of Binding
Pyruvate Dehydrogenase (PDH) In vitro (prokaryotic and eukaryotic) Dithiol groups of lipoic acid cofactor Inhibition of enzyme activity. acs.orgmdpi.com
ArsR Repressor Protein E. coli Cysteine residues (Cys32, Cys34, Cys37) Conformational change and dissociation from DNA. nih.gov
Hexokinase-2 (HK2) In vitro Cysteine residues (Cys256, Cys704, Cys717) Inhibition of enzyme activity. pnas.org
Poly(ADP-ribose) polymerase-1 (PARP-1) In vitro, cell culture Cysteine residues in zinc finger domains Disruption of zinc finger structure and inhibition of DNA binding. nih.govmdpi.com
Thioredoxin Reductase Cultured rat hepatocytes Cysteine residues Inhibition of enzyme activity. nih.gov
β-tubulin MCF-7 cells Cysteine residues Alteration of cytoskeleton. acs.org
Keap1 In vitro Cysteine residues Disruption of the Nrf2-Keap1 antioxidant response pathway. acs.org

Analysis of this compound Interaction with Nucleic Acids (DNA/RNA)

Unlike many carcinogens, this compound is not considered a direct DNA-damaging agent in that it does not form covalent adducts with DNA bases. nih.gov However, it exerts significant genotoxic effects through indirect mechanisms. A primary mechanism is the induction of oxidative stress, which generates reactive oxygen species (ROS) that can cause DNA strand breaks, base modifications, and DNA-protein cross-links. nih.govahajournals.org

In vitro studies using cultured human cells have shown that arsenite exposure leads to DNA strand breaks, chromosomal aberrations, and sister chromatid exchanges. nih.gov While direct binding to the DNA backbone is not the primary mode of interaction, computational studies have explored the theoretical possibility of arsenate (the pentavalent form) substituting for phosphate (B84403) in the DNA backbone, which would weaken interactions with proteins. acs.org

This compound also interferes with DNA repair processes. It has been shown to inhibit nucleotide excision repair (NER), the pathway responsible for removing bulky DNA lesions such as those induced by UV radiation. nih.govnih.gov This inhibition can occur through the downregulation of key NER genes like XPC, XPA, and DDB2, or by directly inhibiting the activity of NER enzymes. nih.gov Furthermore, arsenite can inhibit DNA ligase I and III, enzymes crucial for rejoining DNA breaks during replication and repair. nih.gov

Epigenetic modifications are another consequence of this compound interaction with the cellular machinery that manages DNA. Chronic exposure to low levels of arsenite has been linked to global DNA hypomethylation, an epigenetic alteration often observed in cancer. nih.govmdpi.com This may occur through the inhibition of DNA methyltransferases (DNMTs), potentially by interacting with their zinc-binding domains or by depleting the methyl donor S-adenosylmethionine. mdpi.com

Biochemical Pathway Modulation by this compound: In Vitro Mechanistic Research

This compound significantly perturbs various biochemical pathways, primarily through enzyme inhibition and disruption of cellular redox balance. These effects have been extensively studied in in vitro model systems to understand the compound's mechanism of action.

Enzymatic Activity Alterations Induced by this compound in Model Systems

The ability of trivalent arsenicals to bind to sulfhydryl groups makes enzymes containing critical cysteine residues particularly vulnerable to inhibition by this compound. wjgnet.com One of the most well-documented targets is the pyruvate dehydrogenase (PDH) complex, where arsenite's binding to the dithiol cofactor lipoic acid blocks the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. acs.orgmdpi.com Similarly, α-ketoglutarate dehydrogenase, another key enzyme in the citric acid cycle that utilizes a lipoic acid cofactor, is also inhibited. wjgnet.com

This compound also impacts enzymes involved in DNA metabolism and repair. As mentioned previously, it inhibits Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a crucial role in DNA damage signaling and repair. mdpi.comnih.gov The inhibition of DNA ligases further compromises the cell's ability to repair DNA strand breaks. nih.gov

In the context of heme metabolism, acute administration of sodium arsenite in rat models has been shown to cause an eight-fold increase in the activity of heme oxygenase, the rate-limiting enzyme in heme degradation. nih.gov Conversely, it can inhibit the activity of δ-aminolevulinate dehydratase (ALAD), an enzyme involved in heme synthesis. besjournal.com

Table 2: Examples of Enzymatic Activity Alterations Induced by this compound in Model Systems This table is interactive. Click on the headers to sort the data.

Enzyme/Enzyme Complex Research Model Effect on Activity Mechanism of Action
Pyruvate Dehydrogenase (PDH) In vitro, various Inhibition Binding to dithiol groups of lipoic acid cofactor. acs.orgmdpi.com
α-Ketoglutarate Dehydrogenase In vitro Inhibition Binding to thiol-containing active site. wjgnet.com
Glutathione (B108866) Reductase (GR) Purified enzyme, in vitro Inhibition (at higher concentrations) Interaction with sulfhydryl groups. mdpi.comresearchgate.net
Thioredoxin Reductase (TrxR) Cultured rat hepatocytes Inhibition Direct binding to the enzyme. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) Cultured cells (HeLa, HaCaT) Inhibition Binding to zinc finger domains. mdpi.comnih.gov
DNA Ligase I & III Mammalian cells Inhibition Interaction with vicinal cysteines in DNA ligase III. nih.gov
Heme Oxygenase Rat liver Induction Increased expression. nih.gov
Catalase In vitro, various cell lines Decreased activity Reduced gene expression and direct enzyme inhibition. wjgnet.comnih.gov
Superoxide (B77818) Dismutase (SOD) In vitro, various cell lines Altered activity (inhibition or increase depending on conditions) Indirectly through oxidative stress. mdpi.comnih.gov
CYP1A1 In vitro (lung cells) Decreased activity Post-translational degradation via heme oxygenase-1 up-regulation. epa.gov

Role of this compound in Cellular Redox Homeostasis Research

This compound is a potent disruptor of cellular redox homeostasis, primarily by inducing oxidative stress. nih.govwjgnet.com This occurs through the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). wjgnet.comnih.gov The production of ROS can happen during the metabolic processing of arsenic and through the impairment of mitochondrial electron transport. wjgnet.com

A key aspect of arsenite-induced redox imbalance is its interaction with glutathione (GSH), the most abundant cellular antioxidant. researchgate.netnih.gov this compound can deplete the intracellular pool of GSH in several ways: by forming an arsenic-GSH complex for excretion, by utilizing GSH as an electron donor for the reduction of pentavalent arsenic to trivalent arsenic, and by promoting the oxidation of GSH to glutathione disulfide (GSSG) via ROS. mdpi.comnih.gov This depletion of GSH compromises the cell's primary defense against oxidative damage. mdpi.com

In response to the oxidative stress induced by this compound, cells may upregulate the expression of antioxidant enzymes. However, studies have shown that arsenite can also directly or indirectly inhibit the activity of key antioxidant enzymes. For example, the activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) have been reported to be impaired following arsenic exposure in various in vitro and in vivo models. mdpi.combiotechrep.ir The thioredoxin (Trx) system, another crucial antioxidant system, is also a target. Arsenite inhibits thioredoxin reductase, which is essential for maintaining thioredoxin in its reduced, active state. spandidos-publications.com Long-term exposure to low levels of arsenite can lead to a rebalanced redox state where cells adapt to higher ROS levels by compensatorily upregulating antioxidant systems like the Nrf2 pathway. mdpi.com

Cellular Responses to this compound Exposure in Mechanistic In Vitro Models

Exposure of cells to this compound in vitro triggers a complex array of cellular responses, ranging from adaptive stress responses to cell death, depending on the concentration and duration of exposure.

At lower concentrations, arsenite can stimulate cell proliferation. oup.comaacrjournals.org For example, in human uroepithelial cells and rat lung epithelial cells, low levels of arsenite have been shown to enhance cell growth, increase the percentage of cells in the S phase of the cell cycle, and up-regulate the expression of proliferation-associated genes like c-fos and c-jun. oup.comaacrjournals.org This proliferative response is often mediated by the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. oup.com

Conversely, higher concentrations of this compound are cytotoxic and induce apoptosis, or programmed cell death. spandidos-publications.comoup.com The induction of apoptosis can be triggered by multiple mechanisms, including overwhelming oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress. spandidos-publications.comfrontiersin.org Arsenite-induced mitochondrial damage is characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c, AIF, and SMAC into the cytosol. spandidos-publications.com

Cells also activate various stress response pathways upon arsenite exposure. One such response is the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form under conditions of cellular stress. frontiersin.org Arsenite-induced stress granule formation is mediated by the activation of kinases like HRI that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). frontiersin.org Furthermore, arsenite can interfere with protein folding, leading to the accumulation of misfolded or unfolded proteins in the endoplasmic reticulum, which triggers the unfolded protein response (UPR) or ER stress. frontiersin.orgbiologists.com Chronic ER stress can ultimately lead to apoptosis. frontiersin.org

In vitro models using various cell types have been instrumental in delineating these responses. For example, studies in human keratinocytes (HaCaT cells) have shown that arsenite inhibits DNA repair and induces changes in the expression of proteins involved in cell adhesion. nih.govmtu.edu In human urothelial cells, chronic low-level arsenite exposure leads to aberrant proliferation and migration through a rebalancing of the cellular redox state. mdpi.com Studies on polarized intestinal epithelial cells (T84 cells) have demonstrated that arsenite can disrupt the integrity of the epithelial barrier by altering the expression of cell junction proteins. nih.gov

Gene Expression Profiling in Response to this compound in Cultured Cells

Exposure of cultured cells to arsenite, the active form of this compound, triggers significant and complex changes in gene expression profiles. These alterations are a hallmark of the cellular stress response and reflect the cell's attempt to mitigate damage and adapt to the toxic insult. The specific genes affected often depend on the cell type, concentration, and duration of exposure.

Key Research Findings:

Dose-Dependent and Biphasic Responses: Many genes exhibit a biphasic expression pattern. For instance, in human keratinocytes and cardiomyocytes, genes related to DNA repair, heat shock proteins, and inflammation are often upregulated at lower concentrations (e.g., <1-2 µM) but are downregulated at higher, more cytotoxic concentrations. mdpi.com

Induction of Stress Response Genes: A common finding across multiple cell types is the robust induction of genes associated with cellular stress. oup.com This includes genes encoding heat shock proteins (e.g., HSPD1), DNA damage-inducible transcripts (e.g., GADD45, GADD153), and proteins involved in oxidative stress responses like heme oxygenase-1 (HMOX1). gsea-msigdb.orgoup.comaacrjournals.org

Alteration of Cell Cycle and Growth Regulators: Arsenite exposure significantly modulates genes that control cell proliferation and differentiation. Key transcription factors and proto-oncogenes such as c-fos, c-jun, and c-myc are frequently upregulated, which can influence cell growth regulation. aacrjournals.orgoup.com Conversely, genes critical for specific differentiation pathways, such as adipogenesis (PPARγ, C/EBPα), can be downregulated, thereby inhibiting cellular differentiation. oup.comnih.gov In some contexts, the expression of the cell cycle inhibitor p21 is also suppressed. oup.com

Modulation of Apoptosis-Related Genes: The expression of genes that regulate apoptosis is altered, contributing to arsenite's dual role in either promoting or inhibiting cell death. Studies in breast cancer cells have shown that arsenite can upregulate anti-apoptotic genes like BCL2 while downregulating pro-apoptotic genes like CASP8 and CASP9. researchgate.net

The table below summarizes representative genes whose expression is altered by arsenite treatment in various cultured cell lines.

Table 1: Examples of Genes with Altered Expression in Response to Arsenite in Cultured Cells

Gene Symbol Gene Name Function Observed Effect Cell Type/Context Citation(s)
HMOX1 Heme Oxygenase 1 Oxidative stress response Upregulated Human kidney cells (HEK293) gsea-msigdb.org
GADD153 (DDIT3) DNA Damage Inducible Transcript 3 Stress response, apoptosis Upregulated Human urothelial cells aacrjournals.org
c-fos Fos Proto-Oncogene, AP-1 Subunit Transcription factor, cell proliferation Upregulated Human urothelial cells aacrjournals.org
c-jun Jun Proto-Oncogene, AP-1 Subunit Transcription factor, cell proliferation Upregulated Human urothelial cells aacrjournals.org
PPARγ Peroxisome Proliferator Activated Receptor Gamma Adipogenesis, differentiation Downregulated Mouse fibroblasts (C3H 10T1/2) oup.comnih.gov
C/EBPα CCAAT/Enhancer Binding Protein Alpha Adipogenesis, differentiation Downregulated Mouse fibroblasts (C3H 10T1/2) oup.comnih.gov
WIF1 WNT Inhibitory Factor 1 Wnt signaling inhibitor Downregulated Human urothelial cells spandidos-publications.com
BCL2 BCL2 Apoptosis Regulator Anti-apoptotic Upregulated Breast cancer cells researchgate.netiiarjournals.org

Investigation of Intracellular Signaling Pathways Modulated by this compound

Arsenite is a potent modulator of numerous intracellular signaling pathways that are central to cell fate decisions, including proliferation, survival, and death. Its ability to induce oxidative stress and interact with sulfhydryl groups on proteins allows it to perturb the activity of key signaling kinases and transcription factors. nih.govpnas.org

Key Research Findings:

Mitogen-Activated Protein Kinase (MAPK) Pathways: Arsenite is a well-established activator of MAPK signaling cascades. oup.comnih.gov

JNK and p38: The stress-activated protein kinases, c-Jun N-terminal kinase (JNK) and p38 MAPK, are strongly and consistently activated by arsenite. oup.comoup.com This activation is often linked to stress responses and the induction of apoptosis. oup.com

ERK: The extracellular signal-regulated kinase (ERK) pathway, typically associated with cell growth and proliferation, can also be activated by arsenite, particularly at lower concentrations. oup.comoup.com This differential activation of ERK versus JNK/p38 may contribute to the dose-dependent effects of arsenite, where low levels promote proliferation and high levels induce apoptosis. oup.com

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical node for cell survival, proliferation, and metabolism. Arsenic's effect on this pathway can be complex and cell-type specific.

In some contexts, such as chronic exposure, arsenite can activate the PI3K/Akt pathway, promoting cell proliferation and transformation. researchgate.netnih.gov

Conversely, in other scenarios, particularly in embryonic stem cells or certain cancer cells, arsenite has been shown to inhibit Akt activation, leading to suppressed self-renewal and increased apoptosis. nih.govnih.gov This inhibition can also affect downstream targets like the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com

Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Arsenite paradoxically activates the Nrf2 pathway, leading to the transcription of protective antioxidant and detoxification genes. nih.govmdpi.comresearchgate.net This activation occurs through a distinct mechanism where arsenite enhances the interaction between Keap1 and Cul3, impairing the E3 ubiquitin ligase complex that normally targets Nrf2 for degradation. nih.gov This is different from the canonical activation by other inducers like sulforaphane. nih.gov In some cases, this activation is dependent on the accumulation of the autophagy receptor protein p62. nih.gov

NF-κB Pathway: The role of arsenite on the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is concentration-dependent. Low, sub-cytotoxic doses of arsenite tend to induce NF-κB activation, whereas higher concentrations have been shown to be inhibitory. nih.gov

Table 2: Key Signaling Proteins Modulated by Arsenite

Pathway Key Protein Role in Pathway Effect of Arsenite Citation(s)
MAPK JNK (c-Jun N-terminal kinase) Stress signaling, apoptosis Activation / Phosphorylation oup.comnih.gov
MAPK p38 Stress signaling, inflammation Activation / Phosphorylation oup.comnih.gov
MAPK ERK (Extracellular signal-regulated kinase) Proliferation, survival Activation / Phosphorylation oup.comoup.comudc.edu
PI3K/Akt Akt (Protein Kinase B) Survival, proliferation Variable (Activation or Inhibition) researchgate.netnih.govnih.govnih.gov
PI3K/Akt mTOR Protein synthesis, growth Inhibition (often downstream of Akt) nih.govmdpi.com
Nrf2-Keap1 Nrf2 Master antioxidant transcription factor Activation / Nuclear Translocation nih.govmdpi.comnih.gov
Nrf2-Keap1 Keap1 Nrf2 repressor Impaired function nih.govnih.gov

This compound as a Chemical Probe in Cell Biology Research

In cell biology, sodium arsenite is widely used as a chemical tool to probe specific cellular processes, primarily those related to the integrated stress response (ISR). Its ability to rapidly induce oxidative stress and inhibit translation initiation makes it a reliable agent for studying the formation of biomolecular condensates known as stress granules. nih.govbiorxiv.orgfrontiersin.org

Induction of Canonical Stress Granules: Arsenite is a classical and potent inducer of canonical stress granules. nih.gov This process is initiated by oxidative stress, which activates the heme-regulated inhibitor (HRI) kinase. frontiersin.org HRI then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of translation initiation. The stalled messenger ribonucleoprotein (mRNP) complexes then aggregate to form visible cytoplasmic foci—the stress granules. nih.govfrontiersin.org Researchers use arsenite to study the dynamics, composition, and function of these granules. biorxiv.org

Probing Necroptosis: Recent research has utilized arsenite to investigate necroptosis, a form of programmed necrotic cell death. Studies have shown that arsenite-induced necroptosis requires the formation of stress granules. nih.govacs.org These granules serve as platforms where the key necroptotic proteins Z-DNA-binding protein 1 (ZBP1) and RIPK3 can colocalize and form a necrosome, initiating the cell death cascade. nih.govacs.org

Induction of Other Cellular Aggregates: Beyond canonical stress granules, arsenite has been shown to induce other types of cellular aggregates. For instance, it can promote the formation of aggresomes, which are pericentriolar structures containing misfolded proteins, in a manner independent of the eIF2α phosphorylation pathway. nih.gov In fission yeast, arsenite induces Hsp90-containing granules that are distinct from conventional stress granules. microbialcell.com

Kinome Profiling: ATP affinity probes have been used in conjunction with mass spectrometry to profile the cellular kinome's response to arsenite treatment, identifying specific kinases that are activated or inhibited by the toxicant. acs.org

Pharmacological Classification of Arsenite Ions as a Research Subject

From a research perspective, the arsenite ion is classified primarily as a cellular stress-inducing agent and a modulator of protein function and signal transduction . nih.govphysiology.orgasm.org It is not considered a selective pharmacological agent in the traditional sense, as it does not have a single, specific high-affinity receptor. Instead, its biological effects stem from its chemical reactivity.

Arsenite's primary mechanism of action involves its high affinity for sulfhydryl (-SH) groups, particularly vicinal (closely spaced) thiols found in proteins. biorxiv.org This interaction can lead to the direct inhibition of numerous enzymes and the disruption of protein structure and function. This broad reactivity underlies its classification as a cytotoxicant and a research tool for inducing a pleiotropic stress response. nih.govpnas.org

In pharmacological research, arsenite is used to:

Model Oxidative Stress: It reliably generates reactive oxygen species (ROS) like superoxide and hydroxyl radicals, providing a model system to study the cellular consequences of oxidative damage. pnas.org

Activate Stress-Signaling Pathways: It is a standard laboratory tool for activating the JNK, p38, and Nrf2 pathways, allowing researchers to study the downstream consequences of this activation. nih.govnih.gov

Investigate Carcinogenesis: As a recognized human carcinogen, arsenite is used in cell transformation assays to study the molecular mechanisms of cancer initiation and promotion, including its effects on DNA methylation and the expression of oncogenes and tumor suppressors. pnas.org

Study Protein Aggregation and Phase Separation: Its use in inducing stress granules and other protein aggregates makes it a valuable tool for studying the principles of biomolecular condensate formation and its role in disease. biorxiv.orgnih.gov

While arsenicals like arsenic trioxide have therapeutic applications, the research use of the arsenite ion itself is centered on its properties as a broad-acting cellular stressor, making it an invaluable, albeit non-specific, tool for fundamental cell biology research. frontiersin.orgoup.com

Future Directions and Emerging Research Avenues in Trisoxylatoarsine Chemistry

Integration of High-Throughput Experimentation in Trisoxylatoarsine Research

High-Throughput Experimentation (HTE) offers a powerful methodology to accelerate the discovery and optimization of synthetic routes for novel compounds like this compound. acs.orgacs.org This approach enables the parallel execution of a large number of experiments, making it possible to efficiently screen a wide array of variables such as precursors, solvents, stoichiometry, temperature, and pH. researchoutreach.orgnih.gov

Detailed research into the synthesis of this compound could employ an HTE workflow. For instance, a 96-well plate format could be used to rapidly screen combinations of an arsenic(III) source (e.g., AsCl₃, As₂O₃), an oxalate (B1200264) source (e.g., oxalic acid, potassium oxalate), and various bases in a range of solvent systems. atilim.edu.trscispace.com The miniaturization of these reactions significantly reduces the consumption of materials, which is particularly advantageous when working with potentially hazardous or precious intermediates. acs.org Quantitative analysis of the reaction outcomes, often using techniques like UPLC-MS (Ultra-high Performance Liquid Chromatography-Mass Spectrometry), allows for the rapid identification of conditions that lead to the formation and crystallization of the desired complex. domainex.co.uk

A hypothetical HTE screening array for the synthesis of a this compound salt, such as K₃[As(C₂O₄)₃], is presented below.

Table 1: Hypothetical High-Throughput Experimentation Array for this compound Synthesis
Well IDAs(III) SourceOxalate SourceMolar Ratio (As:Oxalate)SolventTemperature (°C)Yield (%)
A1AsCl₃Oxalic Acid1:3Acetonitrile255
A2AsCl₃Potassium Oxalate1:3Acetonitrile2525
B1As₂O₃Oxalic Acid1:3Water6045
B2As₂O₃Potassium Oxalate1:3Water6070
C1AsCl₃Oxalic Acid1:4DMF4015
C2AsCl₃Potassium Oxalate1:4DMF4035

Beyond initial synthesis, HTE can be used to screen for derivatives, explore the stability of the complex under various conditions, and discover potential catalytic activities. nih.govdomainex.co.uk This rapid, data-rich approach is poised to revolutionize the pace at which novel coordination complexes like this compound are developed. acs.org

Multiscale Modeling and Simulation for this compound Systems

Computational chemistry provides indispensable tools for predicting the properties of and understanding the behavior of molecular systems before engaging in extensive lab work. A multiscale modeling approach, ranging from quantum mechanics to classical molecular dynamics, would be particularly insightful for a novel system like this compound. researchgate.net

At the most fundamental level, quantum mechanical methods such as Density Functional Theory (DFT) can be used to predict the geometric and electronic structure of the [As(C₂O₄)₃]³⁻ anion. These calculations can provide data on key parameters like arsenic-oxygen bond lengths, oxalate ligand bite angles, and vibrational frequencies, which can later be compared with experimental data from X-ray crystallography and infrared or Raman spectroscopy. researchgate.net Such studies have been successfully applied to understand bonding in other complex arsenic and oxalate-containing systems. acs.org

Molecular Dynamics (MD) simulations can then be used to model the behavior of the this compound complex in solution. researchgate.net This allows researchers to investigate its solvation shell, its interactions with different counter-ions, and its dynamic stability over time. Understanding these interactions is crucial for designing crystallization experiments and for predicting the complex's behavior in various chemical environments. Biologically-based modeling has also been used to simulate the dynamics of different arsenic species in various environments. nih.gov

A comparative table of hypothetical data from different modeling levels illustrates the power of this approach.

Table 2: Hypothetical Multiscale Modeling Data for [As(C₂O₄)₃]³⁻
ParameterMethodPredicted ValueFocus
As-O Bond LengthDFT (Quantum Mechanics)2.05 ÅElectronic Structure, Bonding
O-As-O Bond AngleDFT (Quantum Mechanics)85.5°Molecular Geometry
Vibrational Stretch (As-O)DFT (Quantum Mechanics)480 cm⁻¹Spectroscopic Prediction
Diffusion Coefficient in WaterMD (Classical Simulation)1.2 x 10⁻⁹ m²/sBehavior in Solution
Radial Distribution Function g(r) of Water around AsMD (Classical Simulation)Peak at 3.5 ÅSolvation Structure

By combining these computational techniques, a comprehensive, atomistic-level understanding of this compound can be developed, guiding experimental efforts in a more targeted and efficient manner. researchgate.netresearchgate.net

Collaborative Research Strategies for Advancing this compound Knowledge

The study of a novel compound with unique characteristics, such as this compound, necessitates a multidisciplinary and collaborative approach. york.ac.ukuchicago.edu The complexity of modern chemical research, from synthesis to characterization and application, often exceeds the capabilities of a single research group. inorganic-chemistry-and-catalysis.eu Collaborative Research Centers (CRCs) and other consortia are prime examples of frameworks that enable researchers to tackle complex problems by crossing the boundaries of disciplines and institutes. kit.edu

Advancing knowledge on this compound would benefit from a network of collaborators with diverse expertise. This strategy facilitates the development of solutions to challenges in areas like materials science and catalysis. york.ac.uk For instance, a successful research program would involve partnerships between several key groups.

A structured collaborative effort would accelerate progress and lead to a more holistic understanding of the compound. Such collaborations can be national or international and often involve partnerships between academic institutions and industrial laboratories, ensuring that fundamental discoveries can be translated into practical applications. inorganic-chemistry-and-catalysis.eursc.org

The table below outlines a potential collaborative framework for this compound research.

Table 3: Proposed Collaborative Framework for this compound Research
Discipline / GroupKey ResponsibilitiesExpected Contribution
Synthetic Inorganic ChemistryDevelop and optimize synthesis protocols; Isolate and purify the complex and its salts.Provide high-purity samples for all characterization studies.
Computational & Theoretical ChemistryPerform DFT and MD simulations; Predict structural, electronic, and spectroscopic properties.Guide synthetic efforts and help interpret experimental data. researchgate.net
Structural Analysis (Crystallography)Determine the precise 3D atomic structure using single-crystal X-ray diffraction.Provide definitive proof of structure and key bonding information. researchgate.net
Spectroscopy & Physical ChemistryCharacterize the compound using IR, Raman, UV-Vis, and NMR spectroscopy; Study thermal stability.Elucidate electronic transitions, vibrational modes, and decomposition pathways. usda.gov
Materials Science / CatalysisInvestigate potential applications in areas like coordination polymers, photocatalysis, or as a precursor.Discover novel functions and properties of the material. x-mol.net

Q & A

Basic: What are the standard analytical techniques for confirming the structural integrity of Trisoxylatoarsine in synthesized samples?

Answer: The structural characterization of this compound (AsO₃³⁻) typically employs a combination of spectroscopic and crystallographic methods. X-ray diffraction (XRD) is critical for determining crystal structure, while Raman and infrared (IR) spectroscopy identify vibrational modes associated with As–O bonds . For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies arsenic content, and nuclear magnetic resonance (NMR) spectroscopy (where applicable) can resolve electronic environments. Researchers must cross-validate results using at least two independent techniques to mitigate instrumental biases .

Advanced: How can researchers resolve contradictions in reported toxicity mechanisms of this compound across in vitro and in vivo studies?

Answer: Discrepancies often arise from differences in experimental models (e.g., cell lines vs. whole organisms) or arsenic speciation under varying pH and redox conditions. A robust approach involves:

  • Controlled replication : Reproduce studies using standardized protocols (e.g., ISO guidelines for toxicity assays).
  • Speciation analysis : Use X-ray absorption near-edge structure (XANES) to track arsenic oxidation states in biological matrices.
  • Meta-analysis : Systematically compare datasets via tools like PRISMA, adjusting for confounding variables (e.g., dosage, exposure duration) .
    Peer-reviewed studies should transparently report all experimental parameters to enable cross-study validation .

Basic: What are the best practices for synthesizing this compound with high reproducibility?

Answer: Synthesis protocols must prioritize inert atmospheric conditions (e.g., nitrogen gloveboxes) to prevent oxidation of arsenic(III) precursors. A common method involves reacting arsenic trioxide (As₂O₃) with a stoichiometric alkali hydroxide (e.g., NaOH) in deoxygenated water, followed by crystallization under controlled pH (8–10). Detailed procedural documentation, including reagent purity, temperature gradients, and stirring rates, is essential for reproducibility .

Advanced: How can computational modeling improve the prediction of this compound’s reactivity in environmental systems?

Answer: Density functional theory (DFT) simulations can model AsO₃³⁻ interactions with mineral surfaces (e.g., iron oxides) or organic ligands. Key steps include:

  • Parameterization : Validate force fields using experimental crystallographic data .
  • Free-energy calculations : Predict adsorption equilibria under varying ionic strengths.
  • Machine learning : Train algorithms on existing thermodynamic databases to identify understudied reaction pathways.
    Results should be experimentally verified via synchrotron-based EXAFS to confirm predicted binding geometries .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer: Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. For low-dose effects, benchmark dose (BMD) analysis is preferred over NOAEL/LOAEL approaches. Ensure data normality via Shapiro-Wilk tests and address heteroscedasticity using Box-Cox transformations. Open-source tools like R/BMDExpress or GraphPad Prism facilitate reproducible analysis .

Advanced: What strategies mitigate spectral interference in trace-level detection of this compound in complex matrices?

Answer: High-resolution ICP-MS with collision/reaction cells (e.g., H₂/He modes) reduces polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺). For environmental samples, pre-concentration via solid-phase extraction (e.g., using Fe₃O₄ nanoparticles) enhances sensitivity. Method validation should include spike-recovery tests and comparison with certified reference materials (CRMs) like NIST SRM 1640a .

Basic: How should researchers design experiments to study the redox stability of this compound in aqueous systems?

Answer: Employ electrochemical methods such as cyclic voltammetry to map redox potentials. Control dissolved oxygen levels using chelators (e.g., EDTA) and monitor pH with ion-selective electrodes. Parallel experiments under anaerobic vs. aerobic conditions clarify oxidation pathways. Data should be reported with Eh-pH diagrams to contextualize stability fields .

Advanced: What interdisciplinary approaches address knowledge gaps in this compound’s biogeochemical cycling?

Answer: Integrate geochemical fieldwork (e.g., sediment core sampling) with molecular microbiology (e.g., 16S rRNA sequencing to identify arsenic-metabolizing taxa). Synchrotron micro-XRF and nanoSIMS can spatially resolve arsenic speciation in microbial biofilms. Collaborative frameworks, such as the Critical Zone Observatories network, enhance data interoperability .

Methodology Notes

  • Referencing : Cite primary literature and standardized protocols (e.g., ISO, IUPAC) to ensure authority .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Dryad .
  • Ethical Compliance : For toxicity studies, follow institutional guidelines for hazardous material handling and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.